

# A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-38877618**

Cat. No.: **B608213**

[Get Quote](#)

In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition (MET) receptor tyrosine kinase has emerged as a critical oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma. This has spurred the development of potent and selective MET inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: **JNJ-38877618** (also known as OMO-1) and savolitinib (also known as AZD6094, HMPL-504, or Volitinib), intended for researchers, scientists, and drug development professionals.

## Mechanism of Action and Target Specificity

Both **JNJ-38877618** and savolitinib are orally bioavailable small molecule inhibitors that target the ATP-binding site of the MET receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[\[1\]](#)[\[2\]](#)

**JNJ-38877618** is characterized as a potent and highly selective c-Met kinase inhibitor.[\[3\]](#)[\[4\]](#) It exhibits strong binding affinity and inhibitory activity against both wild-type (wt) and M1268T mutant MET.[\[3\]](#)[\[5\]](#)

Savolitinib is also a highly selective and potent MET tyrosine kinase inhibitor.[\[6\]](#)[\[7\]](#) It has demonstrated exquisite selectivity for c-Met over a broad panel of other kinases, minimizing off-target effects.[\[7\]](#)[\[8\]](#) Savolitinib effectively inhibits both the enzymatic activity and phosphorylation of MET at low nanomolar concentrations.[\[7\]](#)

## Preclinical Efficacy

### In Vitro Activity

The inhibitory potential of both compounds has been quantified through various in vitro assays. The following table summarizes their key performance metrics.

| Parameter                     | JNJ-38877618                                   | Savolitinib                                                |
|-------------------------------|------------------------------------------------|------------------------------------------------------------|
| Target                        | c-Met (wild-type and M1268T mutant)            | c-Met                                                      |
| Binding Affinity (Kd)         | 1.4 nM[3]                                      | Not explicitly stated in the provided results.             |
| IC50 (Enzyme Assay)           | 2 nM (wt MET), 3 nM (M1268T mutant MET)[3][4]  | <5 nM[7]                                                   |
| IC50 (Cell-based p-Met)       | Not explicitly stated in the provided results. | 3 nM[8]                                                    |
| Cell Growth Inhibition (EC50) | Not explicitly stated in the provided results. | 0.6 nM - 12.5 nM in MET-dysregulated gastric cell lines[8] |

### In Vivo Efficacy

Both inhibitors have demonstrated significant anti-tumor activity in various preclinical cancer models.

**JNJ-38877618** has shown complete tumor growth inhibition in multiple xenograft models, including:

- SNU-5 MET-amplified gastric cancer[3][9]
- U-87 MG HGF-autocrine glioblastoma[3][9]
- Hs746T MET exon 14 skipping mutant gastric cancer[3][9]
- EBC-1 MET-amplified squamous NSCLC (inducing regression of large tumors)[4][9]

Furthermore, in combination with the EGFR inhibitor erlotinib, **JNJ-38877618** delayed the onset of tumor recurrence in an HCC827 EGFR-mutant NSCLC model.[3]

Savolitinib has also demonstrated robust in vivo efficacy:

- Dose-dependent tumor growth inhibition in a U87MG subcutaneous xenograft model.[8]
- Potent tumor stasis in MET-dysregulated gastric cancer patient-derived xenograft (PDX) models.[8]
- Inhibition of tumor growth in MET-amplified gastric and lung cancer xenograft models.[7]
- Marked decreases in tumor growth in H1993 and EBC-1 NSCLC xenograft models.[10]
- Regression in papillary renal cell carcinoma PDX models.[11]

In combination studies, savolitinib with osimertinib showed significant dose-dependent antitumor activity in an EGFR-mutant, MET-amplified NSCLC model.[12][13]

## Clinical Development and Efficacy

Both **JNJ-38877618** and savolitinib have progressed into clinical trials, with savolitinib having more extensive publicly available clinical data.

### **JNJ-38877618 (OMO-1)**

A first-in-human, open-label, multicenter Phase 1 study was conducted in patients with locally advanced or metastatic solid malignancies.[14][15]

- Dose Escalation: The study evaluated doses ranging from 100 mg to 400 mg twice daily (BID).[14]
- Recommended Phase 2 Dose (RP2D): The RP2D was determined to be 250 mg BID.[14]
- Safety Profile: The most common adverse events ( $\geq 20\%$ ) were nausea, fatigue, vomiting, increased blood creatinine, and headache.[14]

- Preliminary Efficacy: In patients with MET exon 14-positive NSCLC, eight out of ten had stable disease as their best response.[14] Pharmacodynamic analysis of a paired biopsy from a patient with METex14 mutated NSCLC showed near-complete inhibition of phosphorylated MET.[15]

## Savolitinib

Savolitinib has been investigated in numerous clinical trials across various cancer types, both as a monotherapy and in combination.

- Monotherapy in NSCLC with MET Exon 14 Skipping Mutations:
  - A pivotal Phase 2 trial in China (NCT02897479) demonstrated an objective response rate (ORR) of 49.2% in the tumor-response-evaluable set, with a median progression-free survival (PFS) of 6.8 months and a median overall survival (OS) of 12.5 months.[16]
- Combination Therapy in EGFR-mutated, MET-amplified NSCLC:
  - With Osimertinib (TATTON and SAVANNAH studies): The combination has shown promising anti-tumor activity in patients who have progressed on prior EGFR-TKI treatment.[6] The SAVANNAH Phase 2 trial (NCT03778229) in patients with high levels of MET overexpression and/or amplification showed a confirmed ORR of 55% and a median PFS of 7.5 months.[17] The global SAFFRON Phase 3 trial (NCT05261399) is ongoing to further evaluate this combination.[17][18]
  - With Gefitinib: A Phase 1 study in China (NCT02374645) in patients with advanced EGFR-mutant and MET-amplified NSCLC demonstrated an ORR of 52% in patients with EGFR T790M negative status.[6]
- Papillary Renal Cell Carcinoma (PRCC):
  - A Phase 1 trial (NCT01773018) showed preliminary effectiveness in patients with PRCC who had MET gene copy number alterations.[6] The recommended Phase 2 dose was established at 600 mg daily.[6]
- Gastric Cancer:

- Savolitinib has shown positive results in combination with docetaxel.[\[6\]](#)

## Signaling Pathway and Experimental Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: Simplified MET signaling pathway and points of inhibition.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for preclinical evaluation.

## Experimental Protocols

### c-Met Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of the compounds against the enzymatic activity of the c-Met kinase.

Methodology:

- Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds (**JNJ-38877618** or savolitinib) serially diluted in DMSO.
- Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format. The reaction mixture contains the c-Met enzyme, the peptide substrate, and the test compound at various concentrations.
- Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods with a phospho-specific antibody.[19]

- Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

## Cell-Based Phospho-MET (p-MET) Assay

Objective: To measure the inhibition of c-Met autophosphorylation in a cellular context.

Methodology:

- Cell Culture: Cancer cell lines with MET amplification or HGF-autocrine loops (e.g., NCI-H441) are cultured in appropriate media.[\[8\]](#)
- Plating and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 1 hour).[\[8\]](#)
- Cell Lysis: After treatment, the media is removed, and cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. [\[8\]](#)
- Detection (ELISA): The cell lysates are transferred to an ELISA plate pre-coated with an anti-p-Met antibody. The level of phosphorylated MET is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. Absorbance or luminescence is read on a plate reader.[\[8\]](#)
- Data Analysis: The IC50 value for the inhibition of cellular p-MET is calculated from the dose-response curve.

## Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitors on the growth and viability of cancer cells.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and incubated to allow for attachment.

- Compound Treatment: The cells are treated with a range of concentrations of **JNJ-38877618** or savolitinib. For assays involving HGF-induced proliferation, cells may be starved and then stimulated with HGF in the presence of the inhibitor.[8]
- Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[8]
- Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.

## In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[10]
- Tumor Implantation: A suspension of human cancer cells (e.g., H1993, EBC-1) is injected subcutaneously into the flank of each mouse.[10]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). The mice are then randomized into different treatment groups (vehicle control, different doses of the test compound).
- Drug Administration: The compounds are typically administered orally via gavage, once or twice daily, for a specified treatment period (e.g., 21-28 days).[10][20]
- Efficacy Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of

toxicity.

- Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the final dose to analyze the levels of p-MET and other downstream signaling proteins to correlate target inhibition with anti-tumor response.[10]
- Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

## Conclusion

Both **JNJ-38877618** and savolitinib are potent and selective inhibitors of the c-Met receptor tyrosine kinase with demonstrated preclinical and clinical activity against MET-driven cancers. Savolitinib has a more extensive and publicly documented clinical development history, with established efficacy in NSCLC and PRCC, leading to its conditional approval in China for NSCLC with MET exon 14 skipping mutations.[21] **JNJ-38877618** has also shown a promising preclinical profile and has entered early-phase clinical trials, demonstrating target engagement and a manageable safety profile. The choice between these inhibitors for future development or clinical application will depend on further comparative data, long-term safety profiles, and efficacy in specific patient populations with defined MET alterations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Savolitinib used for? [synapse.patsnap.com]
- 2. What is the mechanism of Savolitinib? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-38877618(OMO-1) | c-Met 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Savolitinib - NCI [dctd.cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. JNJ-38877618 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 15. A Phase I Trial of the Dual MET Kinase/OCT-2 Inhibitor OMO-1 in Metastatic Solid Malignancies Including MET Exon 14 Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HUTCHMED - HUTCHMED Highlights Savolitinib SAVANNAH Phase II and Other Data at European Lung Cancer Congress 2025 [hutch-med.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. A pharmacokinetic-pharmacodynamic model for the MET tyrosine kinase inhibitor, savolitinib, to explore target inhibition requirements for anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of c-Met Inhibitors: JNJ-38877618 vs. Savolitinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608213#comparative-analysis-of-jnj-38877618-and-savolitinib>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)